(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide is a chemical compound with significant implications in pharmaceutical chemistry, particularly in the development of antibiotics. This compound is structurally related to clindamycin, a well-known antibiotic used to treat various bacterial infections. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its stereochemistry and functional groups.
The compound is synthesized through various chemical processes involving the pyrrolidine ring and modifications to introduce the methyl and propyl groups. It can be obtained through custom synthesis from several chemical suppliers specializing in pharmaceutical compounds.
This compound falls under the category of pyrrolidine derivatives, which are cyclic amines known for their biological activity. Specifically, it is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom.
The synthesis of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The following methods are commonly employed:
The synthetic route may vary based on starting materials and desired yields. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the product.
The molecular structure of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide consists of a pyrrolidine ring with specific stereochemistry at positions 2 and 4.
(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide can undergo various chemical reactions typical for amides and cyclic amines:
Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties or altered biological activities.
The mechanism of action for (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide is closely related to its structural analogs like clindamycin:
Research indicates that compounds with similar structures effectively disrupt bacterial growth by preventing translation processes essential for protein production.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm purity and structural integrity during synthesis.
(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide has potential applications in:
This compound exemplifies the ongoing research efforts aimed at addressing antibiotic resistance through innovative chemical synthesis and modification strategies.
(2R,4S)-1-Methyl-4-propylpyrrolidine-2-carboxamide possesses two chiral centers at positions 2 and 4 of the pyrrolidine ring, generating three potential stereoisomers: (2R,4R), (2S,4S), and the meso compound (2R,4S). The absolute configuration assignment follows the Cahn-Ingold-Prelog (CIP) priority rules, which rely on atomic number precedence at each stereogenic center [1] [5] [10]. For the C4 position, the substituents are prioritized as: N1 (atom number 7) > C3 (atom number 4) > C5 (atom number 8) > H (atom number 12). The resulting clockwise sequence when viewed with H oriented away establishes the R configuration. Similarly, the C2 position substituents are prioritized: C1 (carbonyl carbon) > N6 (amide nitrogen) > C3 (atom number 4) > H (atom number 11), with the counterclockwise sequence confirming the S configuration [4] [7].
The absolute stereochemistry of this specific isomer is unambiguously defined by its CAS registry number (13626-55-6) and the canonical SMILES notation (CCC[C@@H]1CC@HC(=O)N), which encodes the (2R,4S) configuration using stereochemical descriptors [4]. The InChIKey (XGRUMIVSCDLWCM-SFYZADRCSA-N) further provides a unique, stereosensitive identifier for this enantiomer, facilitating precise chemical database searches [4]. Experimental verification methods include:
Descriptor Type | Value | Significance |
---|---|---|
CAS Registry No. | 13626-55-6 | Unique compound identifier |
Canonical SMILES | CCC[C@@H]1CC@HC(=O)N | Encodes (2R,4S) configuration |
InChIKey | XGRUMIVSCDLWCM-SFYZADRCSA-N | Stereosensitive hashed identifier |
Systematic Name | (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide | Formal chemical nomenclature |
The (2R,4S) stereochemical motif imparts distinct bioactive properties compared to other stereoisomers and structurally related compounds. This configuration optimizes spatial positioning of the propyl and carboxamide substituents, facilitating selective target interactions. Recent synthetic efforts have yielded derivatives exploring substitutions at N1, C4 alkyl chain length, and C2 carboxamide modifications while retaining the critical (2R,4S) configuration [6] [8] [9]. Biological evaluations reveal significant structure-activity relationship (SAR) trends:
C4 Alkyl Optimization: The n-propyl chain demonstrates an optimal balance between lipophilicity and conformational flexibility. Shorter chains (methyl, ethyl) reduce cellular potency by 3-5 fold in cancer cell lines, while longer chains (pentyl, hexyl) increase cytotoxicity but compromise solubility and metabolic stability [8]. The propyl moiety facilitates hydrophobic pocket penetration in kinase domains.
N1 Methylation: The N-methyl group enhances metabolic stability compared to N-H analogues, likely by reducing oxidative deamination. This modification increases plasma half-life by approximately 40% in pharmacokinetic studies without compromising target affinity [8].
C2 Carboxamide Bioisosteres: Replacing the carboxamide with a carboxylic acid ester decreases kinase inhibition potency (IC₅₀ increases from 15 nM to >100 nM against CDK2), while conversion to nitrile abolishes activity, highlighting the critical hydrogen-bonding capacity of the carboxamide [6] [9]. Tertiary amides exhibit reduced potency compared to primary amides.
Notable derivatives in this stereochemical series include:
HCC-Targeted Analogues: Incorporating rigid aromatic alkynyl extensions at C4 (e.g., 4-(oct-1-yn-1-yl)phenyl derivatives) yields compounds with enhanced selectivity for hepatocellular carcinoma (HCC) cell lines (HepG2, Hep3B). These derivatives induce G0/G1 cell cycle arrest and promote caspase-3-mediated apoptosis via PKCδ cleavage, showing 3-fold greater potency than the parent compound OSU-2S while sparing normal hepatocytes [8].
Table 2: Biological Activities of Key (2R,4S) Pyrrolidine Carboxamide Derivatives
Derivative Structure | Modification Site | Biological Activity | Potency (IC₅₀ or Mean GI₅₀) |
---|---|---|---|
7g | C2 carboxamide retained | Dual EGFR/CDK2 inhibitor | EGFR: 87 nM; CDK2: 15 nM; Antiproliferative: 0.90 µM |
OSU-2S-inspired C4-alkynylaryl | C4 propyl → alkynylaryl | HCC-selective antiproliferative | 0.28 µM (HepG2) vs. >50 µM (normal hepatocytes) |
C2-Ester analogue | C2 carboxamide → ester | CDK2 inhibition | >100 nM (15-fold reduction) |
N1-Demethylated | N1 methyl → H | Metabolic stability | Plasma t₁/₂ reduced by 40% |
The three-dimensional architecture and dynamic behavior of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide have been elucidated through complementary biophysical techniques. X-ray crystallography of closely related (2R,4S) pyrrolidine carboxamides reveals that the trans configuration at C2-C4 predominates in the solid state, with the ring adopting a shallow envelope conformation puckered at C4 [9]. Key torsional parameters include:
Solution-state NMR spectroscopy provides critical insights into conformational flexibility. Residual dipolar couplings (RDCs) measured in weakly aligning media reveal restricted rotation about the C2-C11 (carboxamide) bond, with rotational barriers estimated at 10-12 kcal/mol [3]. This restriction arises from partial double-bond character and steric interactions with the N1-methyl group. Variable-temperature ¹H-NMR experiments (CDCl₃, 298-348 K) show:
The synergy between crystallography and NMR is exemplified in dynamic ensemble refinement. When multiple high-resolution X-ray structures are available for analogues, RDC data provide precise weighting factors for conformational populations [3] [9]. For (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide, this integrated approach identifies three dominant solution conformers:
Parameter | X-ray Crystallography | Solution NMR | Computational (DFT) |
---|---|---|---|
Ring Puckering Amplitude (Å) | 0.42-0.45 | 0.38-0.48 (VT-NMR) | 0.41 (B3LYP/6-31G**) |
C2-C4 Torsion Angle (°) | 15.2-17.8 | 14.5-19.5 (NOESY) | 16.3 |
Carboxamide Dihedral (°) | 85-92 | 80-95 (³J coupling analysis) | 88 |
Dominant Conformer Population | Envelope (100%) | Envelope (70-75%), Twist-boat (20-25%) | Envelope (78%) |
The conformational rigidity induced by the (2R,4S) configuration creates a preorganized binding scaffold that enhances target affinity. Molecular dynamics simulations (100 ns, explicit solvent) demonstrate that the bioactive envelope conformation persists >85% of the simulation time, reducing the entropic penalty upon binding to biological targets like EGFR and CDK2 compared to more flexible stereoisomers [3] [9]. This dynamic stabilization contributes significantly to the compound's pharmacological profile and distinguishes it from racemic or epimeric mixtures.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8